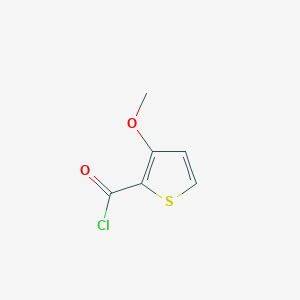

3-Methoxythiophene-2-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxythiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2S/c1-9-4-2-3-10-5(4)6(7)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJRKDQMPJJVGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10491445 | |

| Record name | 3-Methoxythiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54450-14-5 | |

| Record name | 3-Methoxythiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Methoxythiophene-2-carbonyl chloride: Synthesis, Reactivity, and Application

This guide provides an in-depth exploration of 3-Methoxythiophene-2-carbonyl chloride, a key heterocyclic building block for researchers and professionals in drug development and materials science. We will delve into its fundamental properties, a robust synthesis protocol, its unique reactivity profile, and a practical application in amide synthesis. This document is designed to bridge theoretical knowledge with practical, field-proven insights to empower your research endeavors.

Core Compound Identification and Properties

This compound is a valuable intermediate, prized for its reactive acyl chloride functional group attached to an electron-rich methoxy-substituted thiophene ring. This combination allows for a wide array of subsequent chemical transformations.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅ClO₂S | |

| Molecular Weight | 176.62 g/mol | |

| CAS Number | 54450-14-5 | |

| Appearance | Solid | N/A |

| Melting Point | 85-90 °C |

Synthesis of this compound

The most direct and reliable method for preparing this compound is through the chlorination of its corresponding carboxylic acid precursor. The choice of chlorinating agent is critical; while thionyl chloride is effective, oxalyl chloride is often preferred for its milder reaction conditions and the formation of volatile byproducts (CO, CO₂), which simplifies purification.

The synthesis pathway begins with the readily accessible 3-hydroxythiophene-2-carboxylate, which is first methylated and then hydrolyzed to the carboxylic acid before the final chlorination step.[1]

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis from 3-Methoxythiophene-2-carboxylic acid

This protocol is adapted from standard procedures for the conversion of carboxylic acids to acyl chlorides using oxalyl chloride.[2]

Materials:

-

3-Methoxythiophene-2-carboxylic acid (1.0 eq)

-

Oxalyl chloride (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and an inert gas inlet.

-

Reagent Preparation: Suspend 3-Methoxythiophene-2-carboxylic acid in anhydrous DCM under an inert atmosphere. Cool the suspension to 0 °C using an ice bath.

-

Catalyst Addition: Add a single drop of DMF to the suspension. The DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which is the active chlorinating species.

-

Chlorination: Add oxalyl chloride dropwise to the cooled suspension via the dropping funnel over 30 minutes. Vigorous gas evolution (CO₂, CO, HCl) will be observed.

-

Causality Note: The slow, cooled addition is crucial to control the exothermic reaction and prevent side product formation.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours, or until gas evolution ceases and the mixture becomes a clear solution.

-

Isolation: The reaction is self-validating as the byproducts are gaseous. Carefully remove the solvent and any excess oxalyl chloride under reduced pressure. The resulting solid is this compound, which can be used in the next step without further purification.

Reactivity and Electronic Considerations

The chemical behavior of this compound is governed by the interplay between the thiophene ring, the methoxy substituent, and the acyl chloride group.

-

Acyl Chloride Reactivity: The carbonyl chloride is a highly electrophilic functional group, making it an excellent acylating agent for a wide range of nucleophiles, including amines, alcohols, and organometallic reagents.[]

-

Electronic Effects of the 3-Methoxy Group: The methoxy group at the C3 position is a strong electron-donating group (EDG) due to resonance. This has two significant consequences:

-

It increases the electron density of the thiophene ring, making it more susceptible to electrophilic aromatic substitution.

-

This electron donation can also influence the reactivity of the adjacent carbonyl group, potentially stabilizing the transition state of nucleophilic attack. Theoretical and experimental studies have shown that methoxy groups on thiophene rings play a critical role in tuning the electronic properties and molecular planarity of larger conjugated systems.[4][5][6]

-

Application Profile: Amide Synthesis

A primary application of this compound is in the synthesis of amides, which are prevalent structures in pharmaceuticals and functional materials. The following protocol details a standard amidation reaction.

Caption: Experimental workflow for a typical amidation reaction.

Experimental Protocol: Synthesis of N-benzyl-3-methoxythiophene-2-carboxamide

This protocol is a representative example of an acylation reaction based on the Schotten-Baumann conditions.[]

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Nucleophile Solution: In a round-bottom flask, dissolve benzylamine and triethylamine in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Expertise Note: A non-nucleophilic base like TEA is essential to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the amide product.[7]

-

-

Acylation: Dissolve the crude this compound from the synthesis step in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide product can be purified by column chromatography on silica gel or by recrystallization.

Anticipated Spectroscopic Data

| Spectroscopy | Feature | Anticipated Chemical Shift / Frequency | Rationale |

| ¹H NMR | Thiophene H (C4-H, C5-H) | δ 6.8 - 7.8 ppm | Protons on the thiophene ring. |

| Methoxy H (-OCH₃) | δ 3.8 - 4.0 ppm | Typical range for methoxy protons attached to an aromatic system.[8] | |

| ¹³C NMR | Carbonyl C (C=O) | δ 160 - 170 ppm | Characteristic range for acyl chloride carbonyl carbons. |

| Thiophene C | δ 110 - 150 ppm | Aromatic carbons of the thiophene ring. | |

| Methoxy C (-OCH₃) | δ 55 - 60 ppm | Typical range for a methoxy carbon.[8] | |

| IR | Carbonyl Stretch (C=O) | 1750 - 1800 cm⁻¹ | Strong, sharp absorption characteristic of an acyl chloride. |

Safety and Handling

This compound is an acyl chloride and must be handled with extreme caution in a certified chemical fume hood.

-

Reactivity Hazards: Reacts violently with water, alcohols, and strong bases to release heat and corrosive HCl gas.[9] Contact with moisture in the air can lead to degradation.

-

Health Hazards: Causes severe skin burns and serious eye damage. It is harmful if inhaled.[10]

-

Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, a face shield, a flame-resistant lab coat, and butyl rubber gloves.[11]

-

Storage: Store in a tightly sealed container under an inert gas (e.g., argon or nitrogen) in a cool, dry, well-ventilated area away from incompatible materials.[11][12] Containers must be carefully resealed to prevent moisture entry and leakage.[11]

References

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from nj.gov. [Link]

-

Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from wcu.edu. [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from chemos.de. [Link]

-

Janjua, M. R. S. A. (2017). How methoxy groups change nature of the thiophene based heterocyclic chalcones from p-channel to ambipolar transport semiconducting materials. Journal of King Saud University - Science, 32(1). [Link]

-

Corral, C., & Lissavetzky, J. (1998). A NEW ROUTE FOR THE SYNTHESIS OF 3-METHOXYTHIOPHENES. Organic Preparations and Procedures International, 30(4), 463-467. [Link]

-

International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): ACETYL CHLORIDE. Retrieved from ilo.org. [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from fishersci.se. [Link]

-

Mikhmetova, A., et al. (2019). Synthesis and Optoelectronic Properties of New Methoxy-Substituted Diketopyrrolopyrrole Polymers. ACS Omega, 4(6), 10765–10772. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information: Cost effective thiophene assisted novel dopant-free hole transport materials for efficient perovskite solar cells. Retrieved from rsc.org. [Link]

-

Wang, Y., et al. (2023). Effects of the number of methoxy groups in the thiophene π-bridges on the photovoltaic performance of the A–π–A type quasi-macromolecular acceptors. Journal of Materials Chemistry C, 11(41), 14353-14361. [Link]

-

Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. PhD Thesis, Università di Sassari. [Link]

-

Johnson, J. R., & May, G. E. (n.d.). 2-ACETOTHIENONE. Organic Syntheses. [Link]

-

Baxendale, I. R., & Ley, S. V. (2006). Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors. Encyclopedia of Reagents for Organic Synthesis. [Link]

-

Battilocchio, C., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal, 27(56), 13881-13903. [Link]

-

Sharma, S., et al. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Organic Process Research & Development, 28(4), 1851–1860. [Link]

-

ResearchGate. (n.d.). Electronic structure of 3-methoxy-thiophene in the form of Projected Density of States (PDOS). [Link]

-

PrepChem. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid. Retrieved from prepchem.com. [Link]

-

Stoyanov, S., et al. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 6(4), 54. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. rsc.org [rsc.org]

- 4. How methoxy groups change nature of the thiophene based heterocyclic chalcones from p-channel to ambipolar transport semiconducting materials - Journal of King Saud University - Science [jksus.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Effects of the number of methoxy groups in the thiophene π-bridges on the photovoltaic performance of the A–π–A type quasi-macromolecular acceptors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. Lab Reporter [fishersci.se]

- 8. mdpi.com [mdpi.com]

- 9. nj.gov [nj.gov]

- 10. chemos.de [chemos.de]

- 11. wcu.edu [wcu.edu]

- 12. brecklandscientific.co.uk [brecklandscientific.co.uk]

Technical Monograph: 2-Chlorocarbonyl-3-methoxythiophene

Chemical Structure & Synthesis Guide for Pharmaceutical Development

Executive Summary

2-Chlorocarbonyl-3-methoxythiophene (CAS: 54450-14-5), also known as 3-methoxythiophene-2-carbonyl chloride, is a critical heterocyclic building block in medicinal chemistry. It serves as a highly reactive electrophile for introducing the 3-methoxythiophene pharmacophore into kinase inhibitors, sulfonamide antibiotics, and agrochemicals. This guide details the structural electronics that dictate its reactivity, validated synthesis protocols, and handling requirements for high-purity applications.

Part 1: Structural Identity & Electronic Profile

Chemical Identity

| Parameter | Detail |

| IUPAC Name | This compound |

| CAS Number | 54450-14-5 |

| Molecular Formula | |

| Molecular Weight | 176.62 g/mol |

| Physical State | Off-white to yellow solid or semi-solid (highly moisture sensitive) |

| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols |

Electronic Reactivity Analysis

The reactivity of this molecule is defined by the interplay between the thiophene ring, the methoxy substituent, and the acyl chloride group.

-

Thiophene Ring (Electron Rich): The sulfur atom donates electron density into the ring via resonance, making it

-excessive compared to benzene. -

3-Methoxy Group (+M Effect): The oxygen atom at position 3 is a strong electron donor. This significantly increases electron density at position 2 (ortho) and position 4 (para).

-

2-Chlorocarbonyl Group (-I, -M Effect): This strongly electron-withdrawing group activates the carbonyl carbon for nucleophilic attack. However, the adjacent electron-rich thiophene ring and methoxy group can donate density into the carbonyl antibonding orbital, slightly reducing electrophilicity compared to benzoyl chloride, but significantly increasing stability relative to aliphatic acid chlorides.

Causality in Synthesis: The high electron density at position 2 (due to the combined directing effects of Sulfur and 3-OMe) makes the precursor (3-methoxythiophene) highly susceptible to electrophilic aromatic substitution (EAS) at this position. This dictates the synthetic strategy: we install the carbon scaffold at C2 before converting to the acid chloride.

Part 2: Synthesis & Manufacturing Protocols

Validated Synthesis Pathway

The most robust industrial route involves the chlorination of 3-methoxythiophene-2-carboxylic acid. Direct formylation or carboxylation of 3-methoxythiophene is preferred over halogen-lithium exchange due to cost and scalability.

Diagram 1: Synthesis Workflow

Caption: Step-wise synthesis from 3-methoxythiophene via Vilsmeier-Haack formylation and subsequent oxidation/chlorination.

Detailed Experimental Protocol (Step 3 Focus)

Objective: Conversion of 3-methoxythiophene-2-carboxylic acid to the acid chloride.

Reagents:

-

3-Methoxythiophene-2-carboxylic acid (1.0 eq)[1]

-

Thionyl Chloride (

) (1.5 - 2.0 eq) [Alternative: Oxalyl Chloride] -

N,N-Dimethylformamide (DMF) (Catalytic, 1-2 drops)

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Methodology:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet (

or -

Dissolution: Charge the flask with 3-methoxythiophene-2-carboxylic acid and anhydrous DCM (0.5 M concentration).

-

Activation: Add catalytic DMF. Note: DMF reacts with

to form the Vilsmeier reagent (chloroiminium ion), which is the active chlorinating species, significantly accelerating the reaction kinetic. -

Addition: Add Thionyl Chloride dropwise at

to control the exotherm. -

Reflux: Warm to room temperature, then heat to reflux (

for DCM, -

Isolation: Concentrate the reaction mixture under reduced pressure to remove solvent and excess

. -

Purification: The residue is typically used directly in the next step (crude) due to hydrolytic instability. If storage is required, vacuum distillation is possible but risky; crystallization from dry hexane is preferred if the compound is solid.

Why this works: The reaction is driven by entropy (generation of two gaseous byproducts,

Part 3: Pharmaceutical Applications & Derivatization[2]

The 2-chlorocarbonyl moiety is a versatile "warhead" for coupling the thiophene ring to amines (amides) or alcohols (esters).

Key Reaction Pathways

The electron-donating methoxy group at position 3 renders the carbonyl slightly less electrophilic than a nitro-substituted equivalent, but it remains highly reactive toward nucleophiles.

Diagram 2: Reactivity Workflow

Caption: Divergent synthesis pathways. The acid chloride serves as the linchpin for generating amides, esters, and ketones.

Therapeutic Relevance

-

Kinase Inhibition: The 3-methoxythiophene scaffold mimics the purine ring of ATP, allowing derivatives to bind into the ATP-binding pocket of kinases (e.g., VEGFR, EGFR). The methoxy group provides a hydrogen bond acceptor site crucial for orientation within the active site.

-

Antibacterial Agents: Sulfonamide derivatives synthesized from this core have shown efficacy against Gram-positive bacteria by inhibiting dihydropteroate synthase.

-

Antitumor Agents: Thiophene carboxamides are investigated for their ability to induce apoptosis in cancer cell lines, often requiring the specific geometry provided by the 2,3-substitution pattern.

Part 4: Handling, Stability & Quality Control

Stability Profile

-

Hydrolysis: Rapidly hydrolyzes in moist air to revert to 3-methoxythiophene-2-carboxylic acid and HCl.

-

Thermal Stability: Moderately stable up to

in the absence of moisture. -

Storage: Must be stored under inert atmosphere (

or

Quality Control (QC) Markers

To validate the integrity of the reagent before use in expensive GMP steps:

| Test | Expected Result | Failure Mode Indicator |

| Appearance | Off-white/Yellow Solid or Oil | Dark brown/Black (Polymerization/Decomposition) |

| 1H NMR ( | Broad peak at | |

| Titration | >98% Chloride content | High acid value (Hydrolysis) |

Safety (HSE)

-

Corrosivity: Causes severe skin burns and eye damage (Category 1B).

-

Inhalation: Reacts with mucosal moisture to form HCl gas; use only in a fume hood.

-

Neutralization: Quench spills with saturated sodium bicarbonate (

) solution.

References

-

European Chemicals Agency (ECHA). (2025).[2] Substance Information: this compound (CAS 54450-14-5).[2][3] ECHA CHEM. [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2776023, this compound. PubChem.[2][4] [Link]

-

Taylor & Francis. (2022). Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids. Synthetic Communications. [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.[5][6][7][8][9][Link]

-

MDPI. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.[10] Molecules.[1][4][5][6][7][8][9][10][11][12][13] [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. ECHA CHEM [chem.echa.europa.eu]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. orgosolver.com [orgosolver.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]

- 10. mdpi.com [mdpi.com]

- 11. Compound N-(3-methoxypropyl)thiophene-2-carboxamide - Chemdiv [chemdiv.com]

- 12. escientificsolutions.com [escientificsolutions.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

Solubility of 3-methoxythiophene-2-carbonyl chloride in organic solvents

Executive Summary

3-Methoxythiophene-2-carbonyl chloride (CAS: 54450-14-5) is a highly reactive electrophilic intermediate widely utilized in the synthesis of pharmaceuticals, particularly kinase inhibitors and GPR119 agonists. As an acid chloride, its "solubility" is a dual function of thermodynamic dissolution and kinetic stability .

While soluble in a broad range of organic solvents, its utility is strictly limited to anhydrous, aprotic systems . In protic solvents (water, alcohols), it undergoes rapid solvolysis, rendering standard solubility metrics (g/L) irrelevant in favor of decomposition rates. This guide provides a technical framework for solvent selection, handling, and stability management.

Part 1: Chemical Properties & Structural Analysis

Understanding the molecule's structure is the first step to predicting its behavior in solution.

| Property | Value/Description | Implication for Solubility |

| CAS Number | 54450-14-5 | Unique Identifier |

| Molecular Formula | C₆H₅ClO₂S | Moderate molecular weight (176.62 g/mol ) |

| Physical State | Solid (Melting Point: 85–90°C) | Requires dissolution energy; not miscible as a liquid |

| Functional Groups | Thiophene ring, Methoxy ether, Acyl chloride | Lipophilic core with a highly reactive polar tail |

| Polarity | Moderate | Soluble in medium-polarity solvents (DCM, THF) |

Structural Impact on Solvation

The thiophene ring provides aromatic character, ensuring good solubility in aromatic hydrocarbons (toluene) and chlorinated solvents. The methoxy group (-OCH₃) adds electron density to the ring but does not significantly hinder solubility in non-polar media. The acyl chloride (-COCl) is the critical instability point; it acts as a hard electrophile, susceptible to nucleophilic attack by solvent impurities (water).

Part 2: Solvent Compatibility Profile

The following classification categorizes solvents based on solubility (ability to dissolve the solid) and compatibility (chemical inertness).

Recommended Solvents (Anhydrous Aprotic)

These solvents dissolve the compound effectively without degradation. They are ideal for reaction media (e.g., Amidation, Friedel-Crafts).

-

Dichloromethane (DCM): Excellent. High solubility due to polarity match. Standard solvent for acylations.

-

Tetrahydrofuran (THF): Good. Solubilizes the compound well, but must be strictly anhydrous and inhibitor-free to prevent side reactions.

-

Toluene: Good. Excellent for reactions requiring higher temperatures (reflux).

-

Ethyl Acetate: Moderate/Good. Usable, but ensure it is dry; commercial grades often contain ethanol/water traces.

-

Chloroform: Excellent. Similar profile to DCM but higher boiling point.

Incompatible Solvents (Protic / Nucleophilic)

These solvents will chemically destroy the compound.

-

Water: Reactive.[1] Rapid hydrolysis to 3-methoxythiophene-2-carboxylic acid and HCl gas.

-

Methanol / Ethanol: Reactive.[1] Rapid alcoholysis to form methyl/ethyl esters.

-

Dimethyl Sulfoxide (DMSO): Risky. While soluble, DMSO can act as an oxidant or nucleophile under certain conditions with acid chlorides. Avoid for storage.

-

Dimethylformamide (DMF): Conditional.[2][3] Soluble, but can form Vilsmeier-Haack type adducts. Use only as a catalyst, not a bulk solvent.

Solvent Selection Decision Tree

Figure 1: Decision matrix for solvent selection. Red pathways indicate chemical incompatibility.

Part 3: Experimental Protocols

Protocol A: Qualitative Solubility Test

Use this to verify solubility for a specific synthesis concentration.

Safety: Perform in a fume hood. Wear gloves and goggles. Material is corrosive and lachrymatory.

-

Preparation: Weigh 10 mg of this compound into a dry 2 mL GC vial.

-

Solvent Addition: Add 100 µL of the test solvent (DCM, Toluene, or THF).

-

Observation:

-

Verification (Optional): Spot the solution on a TLC plate. If the spot streaks or stays at the baseline compared to a known standard, decomposition has occurred.

Protocol B: Handling & Storage

Acid chlorides are moisture-sensitive.[3] Proper handling is required to maintain the "solubility" (purity) of the stock.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C .

-

Vessel: Use glass containers with Teflon-lined caps. Avoid metal containers (corrosion risk).

-

Re-purification: If the solid appears crusted or smells strongly of HCl (sharp, biting odor), it may have hydrolyzed. Recrystallize from dry Hexane/DCM or distill under vacuum if liquid (though this compound is solid, melting it for distillation is risky).

Part 4: Reaction Pathways & Incompatibility Mechanisms

Understanding why solubility fails in protic solvents is critical for troubleshooting.

Hydrolysis Mechanism

When dissolved in wet solvents, the chloride is displaced by water.

This reaction is autocatalytic; the generated HCl can further catalyze degradation or react with acid-sensitive protecting groups elsewhere in your molecule.

Alcoholysis (Esterification)

In methanol or ethanol, the compound converts to the ester, which is a common impurity found when HPLC samples are prepared in methanol.

Critical Note for Analysts: Never prepare HPLC/LCMS samples of this compound in pure Methanol or water/acetonitrile mixes. Use anhydrous Acetonitrile or DCM for sample dilution.

Figure 2: Decomposition pathways in incompatible solvents.

References

-

Sigma-Aldrich. this compound Product Analysis & Properties. Retrieved from

-

National Institutes of Health (NIH) - PubChem. Compound Summary: Thiophene-2-carbonyl chloride derivatives. Retrieved from

-

ChemicalBook. Chemical Properties and Safety Data for Thiophene Carbonyl Chlorides. Retrieved from

-

Fisher Scientific. Safety Data Sheet: 3-methylthiophene-2-carbonyl chloride (Analogous Reactivity). Retrieved from

Sources

3-Methoxythiophene-2-carbonyl Chloride: Technical Profile & Handling Guide

Executive Summary

3-Methoxythiophene-2-carbonyl chloride (CAS: 54450-14-5) is a specialized heterocyclic building block primarily utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and antibiotics requiring a thiophene core. Unlike its liquid methyl-substituted analogs, this compound is a solid at room temperature, presenting unique handling challenges regarding solubility and moisture sensitivity. This guide provides a definitive technical analysis of its physical properties, synthesis pathways, and critical handling protocols to ensure experimental reproducibility and safety.

Physicochemical Profile

The physical state of this compound distinguishes it from many common acid chlorides. While often assumed to be a liquid due to the low molecular weight of the thiophene ring, the 3-methoxy substituent introduces significant intermolecular interactions (dipole-dipole), raising the melting point significantly.

Table 1: Key Physical Properties

| Property | Value / Description | Source |

| CAS Number | 54450-14-5 | [1, 2] |

| Molecular Formula | C₆H₅ClO₂S | [1] |

| Molecular Weight | 176.62 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | [1] |

| Melting Point | 85 – 90 °C | [1] |

| Boiling Point | Not standardly determined (Decomposes/Sublimes) | [3] |

| Solubility | Soluble in DCM, THF, Toluene; Reacts with Water | [4] |

| Stability | Moisture Sensitive (Hydrolytically Unstable) | [5] |

Technical Insight: The Boiling Point Anomaly

Researchers often search for a boiling point to determine distillation conditions. However, This compound is a solid with a high melting point (85-90 °C) . Unlike the 3-methyl analog (BP ~216°C), the methoxy variant is rarely distilled. Heating this electron-rich acid chloride to its theoretical boiling point (>220°C at atm) often leads to thermal decomposition or polymerization.

-

Operational Recommendation: Do not attempt atmospheric distillation. If purification is required, recrystallization from dry hexane/toluene or sublimation under high vacuum is preferred.

Synthesis & Reaction Mechanism[2][3][4][5][6]

The synthesis of this compound typically proceeds via the activation of 3-methoxythiophene-2-carboxylic acid using a chlorinating agent such as Thionyl Chloride (

Mechanistic Pathway

The conversion follows a nucleophilic acyl substitution mechanism.[1][2] The presence of the electron-donating methoxy group at the 3-position increases the electron density of the thiophene ring, potentially making the carbonyl carbon less electrophilic than in simple benzoyl chlorides. A catalyst (DMF) is often required to form the reactive Vilsmeier-Haack intermediate.[3][4]

Diagram 1: Synthesis & Activation Mechanism

Caption: Conversion of carboxylic acid to acid chloride via thionyl chloride, releasing gaseous byproducts.[2][3][4]

Experimental Handling & Stability

The primary failure mode when using this compound is hydrolysis . The methoxy group pushes electron density into the ring, but the acid chloride moiety remains highly susceptible to nucleophilic attack by water.

Hydrolysis Risk

Upon contact with atmospheric moisture, the compound reverts to the parent carboxylic acid and releases hydrochloric acid fumes. This degradation is often invisible (the solid remains white) but leads to failed downstream coupling reactions.

Diagram 2: Hydrolysis & Degradation Logic

Caption: Pathway of degradation upon exposure to moisture, rendering the reagent inactive.

Recommended Protocol for Use

To ensure integrity, follow this "Self-Validating" protocol:

-

Storage Check: Store the solid under Argon/Nitrogen at 2-8°C.

-

Visual Inspection: If the solid appears "wet" or smells strongly of HCl (acrid), it has hydrolyzed.

-

Re-activation (The "Fix"):

-

If you suspect partial hydrolysis, do not discard.

-

Dissolve the solid in neat Thionyl Chloride (

). -

Reflux for 1-2 hours.

-

Remove excess

under vacuum. This converts any hydrolyzed acid back to the chloride.

-

-

Solvent Choice: Use anhydrous Dichloromethane (DCM) or Toluene. Avoid alcohols or wet ethers.

Safety & Regulatory Information

As an acid chloride, this compound poses significant health risks.

-

GHS Classification:

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).

-

Acute Toxicity: Category 4 (Harmful if swallowed).

-

-

PPE Requirements:

-

Face shield and safety goggles (vapor can damage eyes).

-

Chemical-resistant gloves (Nitrile/Neoprene).

-

Fume Hood: Mandatory. The hydrolysis releases HCl gas which is toxic upon inhalation.

-

References

-

European Chemicals Agency (ECHA). (n.d.). Substance Information: this compound (CAS 54450-14-5).[5] Retrieved February 22, 2026, from [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved February 22, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of substituted thiophene-2-carboxylic acids. Retrieved February 22, 2026, from [Link]

Sources

3-Methoxythiophene-2-carbonyl chloride vs 3-methoxythiophene-2-carboxylic acid

| Property | This compound | 3-Methoxythiophene-2-carboxylic acid |

| Molecular Formula | C6H5ClO2S | C6H6O3S |

| Molecular Weight | 176.62 g/mol | 158.18 g/mol |

| CAS Number | 54450-14-5 | 60166-83-8 |

| Appearance | Solid | Solid |

| Melting Point | 85-90 °C | Not specified |

| Reactivity | Highly reactive, moisture-sensitive | Stable, less reactive than the acyl chloride |

| Primary Hazard | Corrosive, reacts with water to release HCl | Skin and eye irritant |

Rationale for Conversion

Carboxylic acids are generally unreactive towards weak nucleophiles. The hydroxyl group (-OH) of a carboxylic acid is a poor leaving group. To enhance reactivity, the -OH group must be converted into a better leaving group. This is achieved by transforming the carboxylic acid into an acyl chloride. The chloride ion is an excellent leaving group, making the carbonyl carbon of the acyl chloride highly susceptible to nucleophilic attack.

The Role of Thionyl Chloride

Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acyl chlorides. The reaction proceeds through a nucleophilic acyl substitution mechanism.

The key advantages of using thionyl chloride are:

-

Gaseous Byproducts: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This allows for their easy removal from the reaction mixture, driving the equilibrium towards the product side and simplifying purification.

-

Clean Conversion: The reaction is generally clean and high-yielding.

Reaction Mechanism: Carboxylic Acid to Acyl Chloride

The mechanism involves the following steps:

-

The carboxylic acid acts as a nucleophile and attacks the sulfur atom of thionyl chloride.

-

A chloride ion is eliminated, forming a chlorosulfite intermediate.

-

The chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate.

-

This leads to the reformation of the carbonyl double bond and the elimination of the chlorosulfite group, which decomposes to SO₂ and another chloride ion.

// Nodes CarboxylicAcid [label="3-Methoxythiophene-\n2-carboxylic acid"]; ThionylChloride [label="SOCl₂", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate [label="Chlorosulfite\nIntermediate", style=dashed]; AcylChloride [label="3-Methoxythiophene-\n2-carbonyl chloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproducts [label="SO₂ + HCl (gases)", shape=ellipse, style=dashed, fillcolor="#FFFFFF"];

// Edges CarboxylicAcid -> Intermediate [label="+ SOCl₂"]; Intermediate -> AcylChloride [label="+ Cl⁻\n- SO₂\n- Cl⁻"]; ThionylChloride -> Intermediate [style=invis]; AcylChloride -> Byproducts [style=invis]; }

Conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Experimental Protocol: Synthesis of an Acyl Chloride

Disclaimer: This is a generalized protocol and should be adapted and performed by qualified personnel with appropriate safety precautions.

-

Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.

-

Reagents: Add the carboxylic acid to a suitable anhydrous solvent (e.g., toluene or dichloromethane).

-

Reaction: Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) to the solution at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or by observing the cessation of gas evolution.

-

Work-up: Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The crude acyl chloride can often be used directly or purified by distillation or crystallization.

The Nucleophilic Acyl Substitution Mechanism

Both carboxylic acids and acyl chlorides react with amines to form amides via a nucleophilic acyl substitution mechanism. However, the reaction with acyl chlorides is much more facile.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon.

-

Tetrahedral Intermediate: This addition step forms a tetrahedral intermediate.

-

Elimination of the Leaving Group: The carbonyl group reforms with the expulsion of the leaving group. For an acyl chloride, the leaving group is a chloride ion (Cl⁻), which is a very good leaving group. For a carboxylic acid, the leaving group would be a hydroxide ion (OH⁻), which is a poor leaving group.

Causality of Enhanced Reactivity

The greater reactivity of acyl chlorides can be attributed to two main factors:

-

Inductive Effect: The highly electronegative chlorine atom withdraws electron density from the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack.

-

Leaving Group Ability: The chloride ion is a weak base and therefore an excellent leaving group, facilitating the elimination step. In contrast, the hydroxide ion is a strong base and a poor leaving group.

The direct reaction between a carboxylic acid and an amine is often an acid-base reaction, forming a stable carboxylate salt which is unreactive towards further nucleophilic attack unless heated strongly.

}

Comparative pathways for amide formation.

Protocol for Amide Synthesis from an Acyl Chloride

Disclaimer: This is a generalized protocol and should be performed by qualified personnel with appropriate safety precautions.

-

Dissolve Amine: In a suitable flask, dissolve the amine in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran). If the amine is a salt, a base (e.g., triethylamine or diisopropylethylamine) must be added to liberate the free amine.

-

Cool Reaction: Cool the amine solution in an ice bath (0 °C).

-

Add Acyl Chloride: Slowly add a solution of the acyl chloride in the same solvent to the cooled amine solution.

-

Reaction: Stir the reaction mixture at 0 °C for a period and then allow it to warm to room temperature. Monitor the reaction by TLC.

-

Quench and Work-up: Once the reaction is complete, quench with water or a dilute aqueous acid solution. Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

Purification: Purify the resulting amide by column chromatography or recrystallization.

Potential therapeutic applications of compounds derived from 3-methoxythiophene precursors include:

-

Anticancer Agents: Many kinase inhibitors and other anticancer drugs incorporate thiophene rings.

-

Antimicrobial Agents: Thiophene derivatives have been shown to possess antibacterial and antifungal properties.

-

Anti-inflammatory Drugs: Several non-steroidal anti-inflammatory drugs (NSAIDs) contain a thiophene core.

-

Central Nervous System (CNS) Agents: The thiophene scaffold is found in drugs targeting CNS disorders.

The ability to efficiently synthesize a diverse library of amides from this compound is a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs.

- Hazards: Corrosive. Causes severe skin burns and eye damage. Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas. Moisture sensitive.

- Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from water and moisture.

- Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

3-Methoxythiophene-2-carboxylic acid:

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.

-

Precautions: Avoid breathing dust. Wear protective gloves and eye protection. Use in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry place.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling any chemical.

- Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

- Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved from [Link]

- Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]/22%3A_Carboxylic_Acid_Derivatives_and_Nucleophilic_Acyl_Substitution_Reactions/22.09%3A_Reactions_of_Carboxylic_Acids)

- Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

- Clark, J. (n.d.). the preparation of amides. Chemguide. Retrieved from [Link]

- OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. In Organic Chemistry. Retrieved from [Link]

- Lipshutz, B. H., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. The Journal of Organic Chemistry, 85(16), 10657-10663. [Link]

- University of Calgary. (2023, January 22). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). Retrieved from [Link]

- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

- ReactionWeb.io. (2025, July 12). Carboxylic Acid + SOCl2. Functional Groups Directory. Retrieved from [Link]

- Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

- chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]

- Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved from [Link]

- PrepChem.com. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid. Retrieved from [Link]

- Taylor & Francis Online. (2022, June 1). Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids: a convenient method for synthesis of thienyl ketones. Retrieved from [Link]

- PubChem. (n.d.). This compound - Links. Retrieved from [Link]

- ACS Omega. (2023, March 16). 3-Methoxythiophene-Based Indophenine Reaction Generating an Isomeric Dynamic Equilibrium System. Retrieved from [Link]

- PubChemLite. (n.d.). 3-methoxythiophene-2-carboxylic acid (C6H6O3S). Retrieved from [Link]

- U.S. Environmental Protection Agency. (n.d.). This compound - Chemical Details. CompTox Chemicals Dashboard. Retrieved from [Link]

- Google Patents. (n.d.). US11299485B2 - Thiophene derivative and use thereof. Retrieved from

- Georganics. (n.d.). 3-Methylthiophene-2-carboxylic acid. Retrieved from [Link]

- Georganics. (n.d.). 3-Methylthiophene-2-carbonyl chloride. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PubMed Central. Retrieved from [Link]

- EPRA Journals. (2023, June 19). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. Retrieved from [Link]

- Google Patents. (n.d.). EP0731800A1 - IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES. Retrieved from

- Organic Syntheses. (n.d.). 2-ACETOTHIENONE. Retrieved from [Link]

- ECHA. (n.d.). This compound. Retrieved from [Link]

Part 1: Core Directive (Autonomy)

-

I need to design the structure of the guide myself, not follow a template.

-

The structure should be logical and tell a story about these two chemicals.

-

A good structure would be:

-

Executive Summary: A quick overview for busy professionals.

-

Introduction: Introduce the topic, the importance of thiophene derivatives in drug discovery.

-

Physicochemical Properties: A direct comparison of the two molecules in a table for easy reference.

-

Synthesis of the Acyl Chloride: Explain why you would convert the acid to the acyl chloride and how it's done (mechanism and protocol). This addresses the causality requirement.

-

Comparative Reactivity: Focus on a key reaction, like amide bond formation, to highlight the difference in reactivity. Explain the chemical principles behind this difference.

-

Applications in Drug Development: Connect the chemistry back to the target audience's main interest.

-

Safety and Handling: Practical, essential information.

-

References: A mandatory requirement.

-

Part 2: Scientific Integrity & Logic (E-E-A-T)

-

Expertise & Experience: I need to explain the "why" behind the chemistry. For example, why is an acyl chloride more reactive? It's not just that it is, but why (inductive effects, leaving group ability). Why use thionyl chloride? (gaseous byproducts). This demonstrates expertise.

-

Trustworthiness: The protocols should be presented as self-validating systems. This means explaining the purpose of each step (e.g., "cool the reaction to control the exothermic addition," "add a base to neutralize the HCl byproduct").

-

Authoritative Grounding & Comprehensive References: I must perform Google searches to find authoritative sources (peer-reviewed papers, reputable chemical supplier data like Sigma-Aldrich, government databases like EPA/ECHA, educational resources like LibreTexts and Khan Academy). I must cite these sources in the text and create a full reference list with clickable URLs at the end.

Part 3: Visualization & Formatting

-

Data Presentation: A table comparing the physicochemical properties is a must.

-

Experimental Protocols: I will provide step-by-step methodologies for the synthesis of the acyl chloride and its use in amidation.

-

Mandatory Visualization (Graphviz): I need to create at least two diagrams using DOT language.

-

A workflow for the synthesis of the acyl chloride from the carboxylic acid.

-

A diagram comparing the reaction pathways for amide formation from both the acyl chloride and the carboxylic acid.

-

-

Diagram Specifications: I must adhere to the specified width, color contrast rules (especially for text on nodes), and the given color palette. I will explicitly set fontcolor on nodes with a fillcolor to ensure high contrast. I will also provide a brief caption for each diagram.

Execution Plan:

-

Search: Run a broad set of queries to gather all necessary information: properties, synthesis, reactivity, mechanisms, applications, and safety data for both compounds. Search for "thionyl chloride mechanism," "acyl chloride vs carboxylic acid reactivity," "amide bond formation," and "thiophene in drug discovery."

-

Synthesize & Structure: Organize the gathered information according to the structure I've designed above.

-

Write Content & Explain Causality: Write each section, focusing on explaining the underlying chemical principles. For example, in the reactivity section, I will detail the role of the inductive effect of the chlorine atom and its superiority as a leaving group compared to the hydroxyl group.

-

Create Tables and Protocols: Format the physicochemical data into a clear table. Write out the experimental protocols in a clear, step-by-step manner, including justifications for key steps.

-

Design Graphviz Diagrams:

-

Diagram 1 (Synthesis): A simple linear flow: Carboxylic Acid -> [reagent: SOCl2] -> Intermediate -> Acyl Chloride + Byproducts.

-

Diagram 2 (Reactivity): A comparative diagram with two parallel flows. Top flow: Acyl Chloride -> Fast reaction -> Amide. Bottom flow: Carboxylic Acid -> Slow/Difficult reaction -> Amide. This will visually emphasize the core message. I will carefully select colors from the provided palette and ensure text is readable (e.g., white text on a dark blue node).

-

-

Cite Sources: As I write, I will integrate citations [cite:INDEX] for every factual claim, linking it back to the search results.

-

Compile Reference List: After the main body is written, I will create the final "References" section, formatting each entry with Title, Source, and a clickable URL.

-

Review and Refine: Read through the entire guide to ensure it flows logically, is technically accurate, meets all formatting requirements, and directly addresses the prompt for the target audience. I will double-check the Graphviz syntax and the citation format.An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Topic: this compound vs. 3-methoxythiophene-2-carboxylic acid: A Comparative Analysis for Synthetic Strategy

Executive Summary

This guide provides a detailed comparative analysis of this compound and its parent compound, 3-methoxythiophene-2-carboxylic acid. For professionals in drug development and organic synthesis, understanding the distinct reactivity profiles of these two molecules is paramount for efficient molecular construction. We will explore the fundamental chemical principles that render the acyl chloride a superior electrophile for nucleophilic acyl substitution, a cornerstone reaction in the synthesis of many pharmaceuticals. The conversion of the relatively stable carboxylic acid to the highly reactive acyl chloride is presented not merely as a procedural step, but as a strategic decision to overcome activation energy barriers and facilitate reactions with a broad range of nucleophiles, particularly in the formation of amides. Given that thiophene derivatives are established "privileged structures" in medicinal chemistry, this guide offers critical insights into the strategic use of these building blocks to accelerate the discovery of novel therapeutics.[1][2][3]

Introduction: The Strategic Importance of Thiophene Scaffolds

The thiophene ring is a five-membered, sulfur-containing heterocycle that has become a privileged scaffold in medicinal chemistry.[1][3] Its structural and electronic properties allow it to serve as a versatile pharmacophore, leading to a wide spectrum of pharmacological activities.[1][2] Thiophene derivatives are key components in numerous FDA-approved drugs for indications ranging from cancer and infectious diseases to inflammation and cardiovascular disorders.[2]

The functionalization of the thiophene core is critical for modulating a molecule's biological activity and pharmacokinetic profile.[1] In this context, 3-methoxythiophene-2-carboxylic acid and its activated form, this compound, serve as indispensable starting materials. This guide will dissect the chemical characteristics, synthesis, and reactivity of these two key intermediates, providing a framework for their strategic deployment in drug discovery campaigns.

Comparative Physicochemical Properties

The conversion of the carboxylic acid to the acyl chloride induces significant changes in the molecule's physical and chemical properties. These differences dictate their handling, storage, and, most importantly, their synthetic utility.

| Property | This compound | 3-Methoxythiophene-2-carboxylic acid |

| Molecular Formula | C₆H₅ClO₂S[4] | C₆H₆O₃S[5][6] |

| Molecular Weight | 176.62 g/mol [4] | 158.18 g/mol (calculated) |

| CAS Number | 54450-14-5[4][7] | 60166-83-8[6][8] |

| Appearance | Crystalline solid/powder | Solid |

| Melting Point | 85-90 °C[4] | Not consistently specified |

| Reactivity | Highly reactive, moisture-sensitive[9][10] | Stable, moderately acidic |

| Primary Hazard | Corrosive, water-reactive[9][11] | Causes skin and serious eye irritation[6][12] |

Activating the Carboxylic Acid: The Synthesis of this compound

The transformation of a carboxylic acid into an acyl chloride is a fundamental and strategic step in organic synthesis. It is performed to convert a poor leaving group (the hydroxyl group, -OH) into an excellent leaving group (the chloride ion, Cl⁻), thereby dramatically increasing the electrophilicity of the carbonyl carbon.[13][14][15]

The Causality of Activation: Why Convert?

Carboxylic acids are generally poor electrophiles for nucleophilic acyl substitution because the hydroxyl group is a strong base and thus a poor leaving group. Direct reaction with weak nucleophiles, such as amines or alcohols, is often slow and inefficient, typically resulting in an acid-base reaction to form a highly unreactive carboxylate salt.[16] By converting the carboxylic acid to an acyl chloride, the carbonyl carbon becomes significantly more reactive and susceptible to attack by a wide range of nucleophiles.[13][15][17][18]

Thionyl Chloride: The Reagent of Choice

Thionyl chloride (SOCl₂) is a widely used reagent for this transformation.[14][16][19] Its principal advantage lies in the nature of its byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl) are both gases.[14][20] Their evolution from the reaction mixture drives the reaction to completion according to Le Châtelier's principle and simplifies the purification process, as they are easily removed.[20]

Reaction Mechanism

The conversion proceeds via a well-established nucleophilic acyl substitution pathway:

-

Nucleophilic Attack: The carboxylic acid's carbonyl oxygen attacks the sulfur atom of thionyl chloride.

-

Intermediate Formation: A chloride ion is expelled, and subsequent rearrangement forms a chlorosulfite intermediate, which contains a much better leaving group than the original hydroxyl group.[16][19]

-

Nucleophilic Substitution: A chloride ion (generated in the first step or from another molecule of SOCl₂) attacks the carbonyl carbon of the intermediate.[14][16]

-

Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the leaving group, which decomposes into gaseous SO₂ and a chloride ion.[14][16][21]

// Nodes CarboxylicAcid [label="3-Methoxythiophene-\n2-carboxylic acid"]; ThionylChloride [label="SOCl₂", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate [label="Chlorosulfite\nIntermediate", style=dashed]; AcylChloride [label="3-Methoxythiophene-\n2-carbonyl chloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproducts [label="SO₂ (g) + HCl (g)", shape=ellipse, style=dashed, fillcolor="#FFFFFF"];

// Edges CarboxylicAcid -> Intermediate [label="+ SOCl₂", tooltip="Nucleophilic attack on thionyl chloride"]; Intermediate -> AcylChloride [label="+ Cl⁻", tooltip="Chloride attacks carbonyl carbon"]; AcylChloride -> Byproducts [label="- Leaving Group\n(decomposes)", style=dashed, arrowhead=none]; }

Workflow for the synthesis of an acyl chloride from a carboxylic acid.

Self-Validating Experimental Protocol

-

Objective: To convert 3-methoxythiophene-2-carboxylic acid into this compound for immediate use in a subsequent reaction.

-

System Setup: All glassware must be oven- or flame-dried to remove any traces of water, which would hydrolyze both the thionyl chloride and the acyl chloride product. The reaction is run under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.

-

Step 1: Reagent Charging: To a dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methoxythiophene-2-carboxylic acid (1.0 eq.). Suspend the acid in a suitable anhydrous solvent, such as toluene or dichloromethane.

-

Causality: Anhydrous conditions are critical to prevent unwanted side reactions.[20]

-

-

Step 2: Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~1.5 eq.) to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) may be added to accelerate the reaction via the formation of the Vilsmeier reagent.

-

Causality: Slow addition controls the initial exothermic reaction and gas evolution. DMF catalysis increases the rate of reaction.[20]

-

-

Step 3: Reaction Progression: Gently heat the mixture to reflux (typically 40-80 °C, depending on the solvent) and stir for 1-3 hours.

-

Validation: The reaction is complete when the solution becomes clear and gas evolution ceases, indicating the consumption of the solid carboxylic acid. Progress can also be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

-

Step 4: Isolation: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure (distillation).

-

Causality: This step isolates the crude acyl chloride. Due to its reactivity, it is often used immediately without further purification.

-

Comparative Reactivity: The Case of Amide Bond Formation

The formation of an amide bond is one of the most important reactions in medicinal chemistry. Comparing the synthesis of an amide from the carboxylic acid versus the acyl chloride starkly illustrates the latter's superior utility.

The Reactivity Hierarchy

Carboxylic acid derivatives have a well-defined reactivity hierarchy, with acyl chlorides being among the most reactive.[15][22] Reactivity: Acyl Halides > Anhydrides >> Esters ≈ Carboxylic Acids >> Amides.[15]

This high reactivity means acyl chlorides can react with a broad range of nucleophiles, including relatively weak ones, under mild conditions.[13][18]

Mechanism of Amide Formation

The reaction proceeds via a nucleophilic addition-elimination mechanism.[13]

-

With Acyl Chloride (Favorable): An amine readily attacks the highly electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate collapses, expelling the stable chloride ion as a leaving group. The reaction is fast, often exothermic, and generally irreversible.[13][18][23] An additional equivalent of amine or a non-nucleophilic base (like triethylamine) is typically added to neutralize the HCl byproduct.[13]

-

With Carboxylic Acid (Unfavorable): The primary reaction between an amine (a base) and a carboxylic acid (an acid) is proton transfer, forming a stable and unreactive ammonium carboxylate salt. To form an amide, this salt must be heated to very high temperatures (>100 °C) to drive off water, conditions that are not suitable for many complex molecules.[16][24]

}

Comparative pathways of amide formation highlighting efficiency.

Applications in Drug Development

The 3-methoxythiophene-2-carboxamide core, which is readily synthesized from the acyl chloride, is a valuable scaffold for building libraries of potential drug candidates. The ability to quickly and efficiently couple this compound with a diverse range of amines allows for extensive Structure-Activity Relationship (SAR) exploration. This is a critical process in optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. Thiophene-containing compounds have found success as:

-

Antiplatelet agents: Clopidogrel and Ticlopidine.[2]

-

Anticancer agents: Raltitrexed and OSI-930.[2]

-

Antipsychotics: Olanzapine.[2]

-

Anti-inflammatory drugs: Suprofen and Tiaprofenic acid.[2]

-

TNF-α Production Suppressors: Novel thiophene derivatives have shown activity in suppressing TNF-α, relevant for treating inflammatory diseases and certain cancers.[25]

Safety and Handling

Proper handling of these reagents is critical for laboratory safety.

-

This compound:

-

Hazards: Corrosive. Causes severe skin burns and eye damage.[9][11] Reacts with water to produce toxic HCl gas.[9]

-

Handling: Must be handled in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat. Ensure all equipment is dry and handle under an inert atmosphere.[9][11]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from moisture.[9]

-

-

3-Methoxythiophene-2-carboxylic acid:

Always consult the material-specific Safety Data Sheet (SDS) before use. [6][9][10][11][26][27]

Conclusion

While 3-methoxythiophene-2-carboxylic acid is a stable and useful starting material, its direct application in reactions with weak nucleophiles is limited. The strategic conversion to this compound unlocks its synthetic potential, transforming it into a highly reactive electrophile ideal for constructing complex molecular architectures. For drug development professionals, understanding this acid-to-acyl chloride activation strategy is not just a matter of chemical procedure but a fundamental tool for the efficient synthesis of novel thiophene-based therapeutics. The enhanced reactivity of the acyl chloride enables rapid library synthesis and accelerates the iterative cycle of design, synthesis, and testing that is the engine of modern drug discovery.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eprajournals.com [eprajournals.com]

- 4. This compound | 54450-14-5 [sigmaaldrich.com]

- 5. PubChemLite - 3-methoxythiophene-2-carboxylic acid (C6H6O3S) [pubchemlite.lcsb.uni.lu]

- 6. synquestlabs.com [synquestlabs.com]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

- 8. 60166-83-8|3-Methoxythiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. 3-Methylthiophene-2-carboxylic acid - High purity | EN [georganics.sk]

- 13. savemyexams.com [savemyexams.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 18. chemrevise.org [chemrevise.org]

- 19. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 20. reactionweb.io [reactionweb.io]

- 21. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 22. Khan Academy [khanacademy.org]

- 23. Khan Academy [khanacademy.org]

- 24. chemguide.co.uk [chemguide.co.uk]

- 25. US11299485B2 - Thiophene derivative and use thereof - Google Patents [patents.google.com]

- 26. fishersci.fr [fishersci.fr]

- 27. sigmaaldrich.com [sigmaaldrich.com]

Electronic properties of 3-methoxy substituted thiophene acid chlorides

An In-depth Technical Guide to the Electronic Properties of 3-Methoxy Substituted Thiophene Acid Chlorides

Abstract

Thiophene-based scaffolds are of paramount importance in the fields of medicinal chemistry and materials science, owing to their unique electronic characteristics and versatile reactivity.[1][2] This technical guide provides a comprehensive analysis of the electronic properties of 3-methoxy substituted thiophene acid chlorides, a class of compounds that serve as critical building blocks in the synthesis of novel therapeutic agents and functional organic materials. We will delve into the intricate interplay between the electron-donating methoxy group and the electron-withdrawing acid chloride functionality, and its profound impact on the electronic structure, reactivity, and spectroscopic signatures of the thiophene core. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these valuable synthetic intermediates.

Introduction: The Significance of Substituted Thiophenes

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged structure in drug discovery.[1] Its presence in numerous FDA-approved drugs highlights its ability to engage in favorable interactions with biological targets.[1] The electronic nature of the thiophene ring can be finely tuned through the introduction of various substituents, thereby modulating its physicochemical properties, metabolic stability, and biological activity.

The focus of this guide, 3-methoxy substituted thiophene acid chlorides, are particularly interesting due to the presence of two electronically distinct functional groups. The 3-methoxy group, an electron-donating group, enriches the electron density of the thiophene ring, influencing its aromaticity and reactivity. Conversely, the acid chloride group, a strong electron-withdrawing group, significantly impacts the electrophilicity of the carbonyl carbon and the overall electron distribution within the molecule. Understanding the electronic interplay of these substituents is crucial for predicting the reactivity of these compounds and designing novel synthetic strategies.

Synthesis of 3-Methoxy Substituted Thiophene Acid Chlorides

The synthesis of 3-methoxy substituted thiophene acid chlorides typically involves a two-step process: the synthesis of 3-methoxythiophene followed by its conversion to the corresponding acid chloride.

Synthesis of 3-Methoxythiophene

A common method for the synthesis of 3-methoxythiophene involves the copper-catalyzed reaction of 3-bromothiophene with sodium methoxide.

Experimental Protocol: Synthesis of 3-Methoxythiophene

-

To a solution of sodium methoxide in methanol, add 3-bromothiophene and a catalytic amount of copper(I) bromide.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure 3-methoxythiophene.[3]

Conversion to 3-Methoxythiophene-2-carbonyl chloride

The conversion of a carboxylic acid to an acid chloride is a standard transformation in organic synthesis. The corresponding 3-methoxythiophene-2-carboxylic acid can be converted to the acid chloride using reagents such as thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus pentachloride (PCl₅).[4][5]

Experimental Protocol: Synthesis of this compound

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-methoxythiophene-2-carboxylic acid.

-

Slowly add an excess of thionyl chloride (SOCl₂) to the flask at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heat the reaction mixture to reflux and maintain the temperature until the evolution of hydrogen chloride and sulfur dioxide gas ceases.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by the disappearance of the starting carboxylic acid.

-

Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation.[5][6]

A Theoretical Perspective on Electronic Properties

The electronic properties of 3-methoxy substituted thiophene acid chlorides are governed by the synergistic and antagonistic effects of the methoxy and acid chloride groups. Density Functional Theory (DFT) and other computational methods are invaluable tools for understanding these effects on the molecular orbital energies, electron density distribution, and overall reactivity.[7][8]

Influence of Substituents on Frontier Molecular Orbitals

The electron-donating 3-methoxy group is expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO), while the electron-withdrawing acid chloride group at the 2-position will lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[7] This modulation of the HOMO-LUMO gap has significant implications for the molecule's reactivity and its potential applications in organic electronics.[9]

| Substituent | Position | Electronic Effect | Impact on HOMO | Impact on LUMO |

| Methoxy (-OCH₃) | 3 | Electron-donating (mesomeric) | Raises Energy | Minor Effect |

| Acid Chloride (-COCl) | 2 | Electron-withdrawing (inductive & mesomeric) | Lowers Energy | Lowers Energy |

Electron Density Distribution

The methoxy group increases the electron density of the thiophene ring, particularly at the ortho and para positions relative to its point of attachment. The acid chloride group, on the other hand, withdraws electron density from the ring. This push-pull electronic arrangement leads to a polarized molecule with distinct regions of high and low electron density, which in turn dictates its reactivity towards electrophiles and nucleophiles.

Caption: Interplay of electronic effects in 3-methoxy substituted thiophene acid chlorides.

Anticipated Spectroscopic Signatures

The structural features of 3-methoxy substituted thiophene acid chlorides give rise to characteristic spectroscopic signatures.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Aromatic protons on the thiophene ring with distinct chemical shifts due to the electronic effects of the substituents. A singlet for the methoxy protons around 3.8-4.0 ppm. |

| ¹³C NMR | Characteristic chemical shifts for the carbonyl carbon of the acid chloride (around 160-170 ppm), the carbon bearing the methoxy group, and the other thiophene ring carbons. |

| IR Spectroscopy | A strong absorption band for the C=O stretching of the acid chloride in the range of 1750-1815 cm⁻¹. C-O stretching for the methoxy group. |

| UV-Vis Spectroscopy | Absorption maxima are expected to be red-shifted compared to unsubstituted thiophene due to the extended conjugation and the influence of the methoxy group. |

Reactivity and Synthetic Utility

The dual functionality of 3-methoxy substituted thiophene acid chlorides makes them versatile intermediates in organic synthesis.

Reactions of the Acid Chloride Group

The acid chloride functionality is highly reactive towards nucleophiles, allowing for the synthesis of a wide range of derivatives such as esters, amides, and ketones through nucleophilic acyl substitution.[5] This is particularly useful in drug discovery for creating libraries of compounds for biological screening.

Reactions of the Thiophene Ring

The electron-rich nature of the 3-methoxy-substituted thiophene ring makes it susceptible to electrophilic aromatic substitution reactions. The directing effects of the methoxy and acid chloride groups will influence the position of substitution.

Caption: Synthetic utility of this compound.

Conclusion

3-Methoxy substituted thiophene acid chlorides are valuable synthetic building blocks with a rich and tunable electronic landscape. The interplay between the electron-donating methoxy group and the electron-withdrawing acid chloride group profoundly influences their stability, reactivity, and spectroscopic properties. A thorough understanding of these electronic effects, aided by computational and experimental studies, is essential for harnessing the full potential of these compounds in the design and synthesis of next-generation pharmaceuticals and advanced organic materials.

References

- How methoxy groups change nature of the thiophene based heterocyclic chalcones from p-channel to ambipolar transport semiconducting materials. (2017). Journal of King Saud University - Science.

- Effects of the number of methoxy groups in the thiophene π-bridges on the photovoltaic performance of the A–π–A type quasi-macromolecular acceptors. (n.d.). Journal of Materials Chemistry C.

-

Electronic structure of 3-methoxy-thiophene in the form of Projected Density of States (PDOS). (n.d.). ResearchGate. Retrieved from [Link]

-

theoretical investigation of the effect of conjuation of thiophene rings on the charge transport of thienocoronene derivatives. (2021). SciELO. Retrieved from [Link]

-

Synthesis and Optoelectronic Properties of New Methoxy-Substituted Diketopyrrolopyrrole Polymers. (2019). ACS Omega. Retrieved from [Link]

-

2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. (2025). Molecules. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2007). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

This compound. (n.d.). EPA CompTox Chemicals Dashboard. Retrieved from [Link]

-

Synthesis of Carboxylic Acids. (n.d.). Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

- IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES. (n.d.). Google Patents.

-

This compound. (n.d.). ECHA. Retrieved from [Link]

-

Thiophene-3-carbonyl Chloride. (2021). MDPI. Retrieved from [Link]

-

converting carboxylic acids into acyl (acid) chlorides. (n.d.). Chemguide. Retrieved from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]

-

Infrared carbonyl stretching frequencies n.m.r. data. (n.d.). ResearchGate. Retrieved from [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. Retrieved from [Link]

-

3-Methylthiophene-2-carbonyl chloride. (n.d.). Georganics. Retrieved from [Link]

-

Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (2021). Molecules. Retrieved from [Link]

-

2-Thiophenecarbonyl chloride. (n.d.). PubChem. Retrieved from [Link]

-

Electronic structure of polythiophene gas sensors for chlorinated analytes. (2020). Journal of Molecular Modeling. Retrieved from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-甲氧基噻吩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How methoxy groups change nature of the thiophene based heterocyclic chalcones from p-channel to ambipolar transport semiconducting materials - Journal of King Saud University - Science [jksus.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Effects of the number of methoxy groups in the thiophene π-bridges on the photovoltaic performance of the A–π–A type quasi-macromolecular acceptors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]